8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a chloro group, a phenylacetyl group, and a tetrahydro-pyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . The chloro and phenylacetyl groups are then introduced through subsequent reactions, such as halogenation and acylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogenation and other substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4a,9-dihydro-2H-pyrido[3,4-b]indole: This compound shares a similar indole core but differs in its substituents, leading to different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological roles, particularly in plant growth regulation.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have similar structural features and are investigated for their antiviral properties.
Uniqueness
8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17ClN2O |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H17ClN2O/c20-14-6-7-17-15(11-14)16-12-22(9-8-18(16)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2 |
InChI Key |
JQIQBMMYIBTUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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